molecular formula C14H7ClFNO2 B4517404 2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4517404
M. Wt: 275.66 g/mol
InChI Key: MTTMTHZPTCOHMM-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H7ClFNO2 and its molecular weight is 275.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0149343 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

  • Molecular Structures of Isomeric Compounds

    Research on isomeric compounds of "2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione" reveals significant differences in conformations and interatomic distances, with implications for their properties and potential applications. One study focused on the crystal structures and herbicidal potency of two isomeric compounds, highlighting their distinct conformations and interactions within crystals (Li et al., 2005).

  • Synthesis and Crystal Structure

    Another study detailed the synthesis and structural analysis of a compound related to "this compound," providing insights into its crystal structure and potential chemical properties (Ming-zhi et al., 2005).

Material Science Applications

  • Fluorinated Polyimides: Research into fluorinated polyimides containing the benzoisoindoledione unit has shown that these materials possess extremely high glass transition temperatures, outstanding thermal stability, and significant tensile strength. These properties make them suitable for applications requiring durable materials with excellent gas transport properties (Sen & Banerjee, 2012).

Medicinal Chemistry Applications

  • Anticancer Activity: Isoindole-1,3(2H)-dione derivatives have been studied for their cytotoxic effects against various cancer cells. The presence of different substituents significantly affects their anticancer activity, indicating the potential for developing new chemotherapeutic drugs based on the structural modification of these compounds (Tan et al., 2020).

Photophysical Studies

  • Dual Fluorescence Behavior: The fluorescence behavior of "2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione" has been examined, revealing dual luminescence and its dependence on solvent polarity and temperature. These findings have implications for developing fluorescent materials and understanding the photophysical properties of related compounds (Valat et al., 2001).

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTMTHZPTCOHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.